![molecular formula C10H13NO B6329632 4-{[(Prop-2-en-1-yl)amino]methyl}phenol CAS No. 46125-32-0](/img/structure/B6329632.png)
4-{[(Prop-2-en-1-yl)amino]methyl}phenol
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Overview
Description
“4-{[(Prop-2-en-1-yl)amino]methyl}phenol” is a chemical compound that belongs to the class of organic compounds known as methoxyphenols . These are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . It is also related to the class of alkylaminophenol compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction . Other laboratory methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Scientific Research Applications
Production of Epoxy and Thermosetting Resin Composites
This compound, also known as eugenol, has been successfully used in the production of epoxy composites as a component of coupling agents, epoxy monomers, flame retardants, curing agents, and modifiers . It has been found to reduce the negative impact of thermoset composites on the environment and, in some cases, enabled their biodegradation .
Enhancement of Thermomechanical Properties
Eugenol-based epoxy resin was used to make composites with carbon fiber with enhanced thermomechanical properties . This application is particularly useful in industries where materials with high strength and durability are required.
Use in Fire Resistance
Eugenol flame retardant had a positive effect on the fire resistance of the epoxy resin . This makes it a valuable component in the production of materials that need to be fire-resistant.
Neurodegenerative Disease Treatment
(E)-2-methoxy-4- (3- (4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a derivative of eugenol, has been shown to have anti-inflammatory properties and has been used in several inflammatory disease models . It has been found to ameliorate MPTP-induced dopaminergic cell loss and behavioral impairment .
Anti-Inflammatory Agent
MMPP has been demonstrated to have anti-inflammatory effects and can attenuate neuroinflammation through MAO-B and MAPK pathway-dependent inhibition of STAT3 activation .
Antimicrobial and Antibacterial Properties
Compounds containing a propargyl group, such as eugenol, have been found to display important biological activities, including antimicrobial and antibacterial effects .
Mechanism of Action
Target of Action
The primary targets of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol are currently unknown . It is known that the compound is used for chemical probe synthesis . This suggests that it may interact with a variety of biological targets, depending on the specific ligand or pharmacophore to which it is appended .
Mode of Action
It is known that this compound contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . This suggests that it may allow for UV light-induced covalent modification of a biological target .
Biochemical Pathways
The specific biochemical pathways affected by 4-{[(Prop-2-en-1-yl)amino]methyl}phenol are currently unknown . Given its potential use in chemical probe synthesis, it is likely that the compound could affect a wide range of pathways depending on the specific target to which it is directed .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol are currently unknown . Its solubility and stability under various conditions would be crucial factors influencing its bioavailability .
Result of Action
The molecular and cellular effects of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol’s action are currently unknown . Its potential for uv light-induced covalent modification of a biological target suggests that it could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol . Specific details about how these factors might affect the compound’s action are currently unknown .
properties
IUPAC Name |
4-[(prop-2-enylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h2-6,11-12H,1,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRVDVAPFLNBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Prop-2-en-1-yl)amino]methyl}phenol |
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